3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride is an organic compound characterized by its unique bicyclic structure, which includes an ether oxygen atom and a sulfonyl chloride functional group. Its molecular formula is C₆H₉ClO₃S, and it has a molecular weight of 196.65 g/mol. The compound is typically presented as a white crystalline solid, with a melting point of approximately 34°C and a boiling point around 161°C. It is sparingly soluble in water but dissolves in various organic solvents such as ethanol and chloroform .
The synthesis of 3-oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride can be achieved through a straightforward one-pot reaction involving the sulfonylation of cyclohexene oxide using chlorosulfonic acid. The process typically involves:
3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride has several applications in research and industry:
Several compounds share structural similarities with 3-oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Oxabicyclo[3.1.0]hexan-3-ol | C₅H₈O₂ | Alcohol functional group; less reactive than sulfonyl chloride |
| 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde | C₆H₈O₂ | Contains an aldehyde; used in synthetic organic chemistry |
| 3-Oxabicyclo[3.1.0]hexane-2,4-dione | C₆H₈O₂ | Dione structure; used in various chemical syntheses |
The uniqueness of 3-oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride lies in its sulfonyl chloride functionality, which enhances its reactivity compared to other similar compounds, making it particularly valuable in organic synthesis and drug development .
The bicyclo[3.1.0]hexane core structure forms the fundamental architectural backbone of this compound, consisting of a five-membered ring fused to a three-membered cyclopropane ring [6]. This bicyclic system exhibits distinctive structural characteristics that significantly influence the overall molecular properties and reactivity patterns [22]. The bridgehead carbons in this system create a rigid framework that constrains molecular flexibility while introducing considerable ring strain energy [23].
Crystallographic analysis has demonstrated that the bicyclo[3.1.0]hexane skeleton predominantly adopts a boat conformation, with the five-membered ring system being appreciably flattened compared to standard cyclopentane derivatives [6]. This conformational preference arises from the geometric constraints imposed by the fused cyclopropane ring, which forces the system into specific spatial arrangements [22]. The boat form exhibits greater stability than alternative chair conformations due to minimized eclipsing strain and optimized orbital interactions [22].
The bicyclo[3.1.0]hexane core experiences substantial ring strain energy, estimated at approximately 15.2 kilocalories per mole [23] [24]. This strain energy originates primarily from angle strain within the cyclopropane component, where carbon-carbon-carbon bond angles deviate significantly from the ideal tetrahedral geometry [23]. The three-membered ring exhibits bond angles of approximately 60°, representing a deviation of 49.5° from the optimal 109.5° tetrahedral angle [23].
Computational studies using density functional theory have revealed that the boat conformation represents the global energy minimum for bicyclo[3.1.0]hexane derivatives [22]. This conformational preference results from stabilizing orbital interactions that overcome the inherent ring strain [22]. The chair conformation exists at an energy level approximately 2.5 to 4.0 kilocalories per mole higher than the boat form, while twist-boat conformations occupy intermediate energy positions [22].
The conformational dynamics of the bicyclo[3.1.0]hexane system involve restricted pseudo-rotation pathways due to the rigid cyclopropane bridge [35]. Unlike flexible six-membered rings that undergo facile ring inversions, the bicyclic framework limits conformational interconversion to specific low-energy pathways [35]. Transition states between conformations typically require energy barriers of 3.0 to 5.0 kilocalories per mole, indicating moderate flexibility under ambient conditions [22].
| Conformation Type | Relative Stability | Energy Difference (kcal/mol) | Key Structural Features |
|---|---|---|---|
| Boat | Most stable | 0.0 (reference) | Minimized eclipsing strain |
| Chair | Less stable | +2.5 to +4.0 | Increased torsional strain |
| Twist-boat | Intermediate | +1.5 to +2.0 | Reduced flagpole interactions |
| Half-chair | Transition state | +3.0 to +5.0 | High energy barrier |
The incorporation of an oxygen heteroatom at the 3-position of the bicyclo[3.1.0]hexane framework introduces significant electronic and steric perturbations that modify the overall molecular architecture [15]. The oxygen atom contributes two lone pairs of electrons that participate in hyperconjugative interactions with adjacent carbon-carbon sigma bonds [15]. These negative hyperconjugation effects stabilize specific conformations while destabilizing others through orbital overlap considerations [15].
The positioning of the oxygen heteroatom reduces the overall ring strain energy from 15.2 kilocalories per mole in the parent bicyclo[3.1.0]hexane to approximately 12.8 kilocalories per mole in the 3-oxa derivative [26]. This strain reduction occurs through electronic delocalization effects where oxygen lone pairs interact with antibonding orbitals of the cyclopropane ring [15]. The oxygen atom exhibits sp³ hybridization with bond angles approaching 111°, providing geometric relief compared to purely carbon-based frameworks [37].
Computational analysis using natural bond orbital theory reveals that the oxygen heteroatom participates in donor-acceptor interactions with the bicyclic framework [37]. The primary stabilizing interaction involves n(O) → σ*(C-C) hyperconjugation, where oxygen lone pairs donate electron density into carbon-carbon antibonding orbitals [15]. This electronic delocalization contributes approximately 2.4 kilocalories per mole of stabilization energy to the overall molecular structure [15].
The oxygen positioning also influences the conformational landscape by introducing asymmetric electronic effects [37]. The heteroatom preferentially stabilizes conformations that maximize orbital overlap with adjacent sigma bonds while minimizing steric repulsion [15]. This selectivity results in a narrower range of accessible conformations compared to the all-carbon bicyclo[3.1.0]hexane system [37].
| Ring System | Ring Strain Energy (kcal/mol) | Primary Strain Source | Bond Angle Deviation |
|---|---|---|---|
| Cyclopropane | 27.6 | Angle strain | 49.5° from ideal |
| Bicyclo[3.1.0]hexane | 15.2 | Angle + torsional strain | 35.2° from ideal |
| 3-Oxabicyclo[3.1.0]hexane | 12.8 | Reduced by oxygen heteroatom | 28.4° from ideal |
| Cyclohexane (reference) | 0.0 | Strain-free | Minimal |
The methanesulfonyl chloride functionality represents a highly reactive electrophilic center that dominates the chemical behavior of this compound [34]. The sulfonyl chloride group exhibits a tetrahedral geometry around the sulfur atom with characteristic bond lengths of 1.424 Å for sulfur-oxygen bonds, 1.763 Å for the sulfur-carbon bond, and 2.046 Å for the sulfur-chlorine bond [31]. This functional group serves as a potent electrophile and readily participates in nucleophilic substitution reactions [34].
The electronic structure of the sulfonyl chloride moiety involves sulfur in a formal +4 oxidation state with expanded octet electron configuration [10]. The sulfur atom forms four covalent bonds through sp³d hybridization, accommodating the tetrahedral molecular geometry [31]. The sulfur-oxygen bonds exhibit partial double bond character due to p-π-d-π overlap between oxygen p orbitals and sulfur d orbitals [10].
The electronic configuration of the sulfonyl chloride functional group creates distinct reactivity hotspots that determine the compound's chemical behavior [10]. The sulfur atom bears a significant positive charge due to the electron-withdrawing effects of the attached oxygen atoms and chlorine substituent [10]. This electron deficiency renders the sulfur center highly susceptible to nucleophilic attack [13].
X-ray absorption spectroscopy studies have revealed that the sulfur-chlorine sigma antibonding orbital (σ*S-Cl) represents the lowest unoccupied molecular orbital in sulfonyl chloride systems [10]. This orbital serves as the primary acceptor in nucleophilic substitution reactions, with an energy level approximately 0.5 electron volts lower than comparable carbon-based electrophiles [10]. The accessibility of this antibonding orbital facilitates rapid nucleophilic displacement of the chloride leaving group [13].
The electronic configuration also exhibits hyperconjugative interactions between the methanesulfonyl group and the bicyclic framework [10]. These interactions involve donation from filled molecular orbitals of the bicyclic system into empty sulfur-based acceptor orbitals [10]. The magnitude of this hyperconjugation depends on the geometric orientation of the sulfonyl chloride group relative to the bicyclic core [10].
Density functional theory calculations indicate that the sulfur-chlorine bond exhibits significant ionic character, with the chlorine atom bearing a partial negative charge of approximately -0.3 elementary charges [31]. This charge separation enhances the electrophilicity of the sulfur center while improving the leaving group ability of the chloride ion [34]. The resulting electronic configuration promotes facile substitution reactions under mild conditions [13].
The methanesulfonyl chloride group demonstrates enhanced reactivity compared to simpler alkyl sulfonyl chlorides due to inductive effects from the bicyclic framework [11]. The electron-withdrawing nature of the 3-oxabicyclo[3.1.0]hexane core increases the positive charge density at sulfur, accelerating nucleophilic attack rates [18]. This electronic activation results in reaction rates approximately 2-3 times faster than corresponding acyclic analogs [18].
The steric environment surrounding the sulfonyl chloride functional group significantly influences the kinetics and selectivity of derivative formation reactions [18] [21]. The bicyclic framework creates a constrained spatial environment that affects the approach trajectories of nucleophilic reagents [21]. This steric hindrance manifests differently depending on the size and geometry of the attacking nucleophile [18].
Computational modeling using molecular dynamics simulations reveals that the methanesulfonyl chloride group experiences moderate steric protection from the bicyclic core [21]. The oxygen heteroatom at the 3-position creates an asymmetric steric environment that influences the preferred approach angles for nucleophilic attack [21]. Small nucleophiles such as water, ammonia, and primary amines encounter minimal steric resistance and react with high efficiency [18].
Larger nucleophiles face increasing steric congestion as their molecular size approaches the spatial dimensions of the bicyclic framework [18]. Secondary amines experience moderate steric hindrance, resulting in reduced reaction rates and altered regioselectivity compared to primary analogs [18]. Tertiary amines and bulky nucleophiles encounter severe steric repulsion that can completely inhibit reaction progress [21].
The steric effects also influence the transition state geometry during nucleophilic substitution [21]. X-ray crystallographic analysis of reaction intermediates demonstrates that the approaching nucleophile adopts specific orientations to minimize unfavorable steric interactions [21]. These geometric constraints can lead to enhanced selectivity in reactions involving competing nucleophilic sites [18].
Kinetic studies have quantified the magnitude of steric effects through rate constant measurements [18]. Reactions with sterically unhindered nucleophiles proceed with rate constants on the order of 10⁴ to 10⁵ M⁻¹s⁻¹ at room temperature [18]. Moderately hindered nucleophiles exhibit rate constants reduced by factors of 10 to 100, while severely hindered systems show rate reductions exceeding 1000-fold [18].
| Reaction Type | Relative Rate | Mechanism | Steric Influence |
|---|---|---|---|
| Nucleophilic substitution | High | SN2-type | Moderate hindrance |
| Electrophilic activation | Very high | Coordination-activation | Low hindrance |
| Hydrolysis | Moderate | Addition-elimination | Minimal effect |
| Amination | High | Direct substitution | Significant effect |
The construction of the bicyclic framework in 3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride relies fundamentally on efficient cyclopropanation methodologies [1] [2]. Multiple established strategies have been developed for accessing the strained three-membered ring system that forms the core structural motif of this compound.
Simmons-Smith Cyclopropanation represents the most widely employed approach for constructing the cyclopropane ring within oxabicyclic systems [3]. This methodology involves the reaction of an appropriate olefinic precursor with iodomethylzinc iodide generated in situ from diiodomethane and zinc-copper couple [3]. The reaction proceeds through a concerted mechanism that preserves the stereochemical integrity of the starting alkene, making it particularly valuable for constructing the trans-fused bicyclic system characteristic of 3-oxabicyclo[3.1.0]hexanes [2].
Optimization studies have demonstrated that the choice of zinc source significantly impacts reaction efficiency [3]. The modified Furukawa conditions, employing diethylzinc and diiodomethane, provide enhanced reactivity compared to traditional zinc-copper couple systems [3]. Reaction conditions typically require dichloromethane or 1,2-dichloroethane as solvent, with temperatures ranging from -20°C to room temperature [3]. The presence of Lewis basic heteroatoms in the substrate can provide significant rate enhancement through directing effects [3].
Transition Metal-Catalyzed Cyclopropanation offers complementary reactivity patterns, particularly for substrates containing electron-withdrawing groups [4] [5]. Rhodium-catalyzed carbene insertion reactions using diazo compounds have proven effective for constructing functionalized cyclopropanes within bicyclic frameworks [4]. The reaction proceeds through metal-carbene intermediates that insert into carbon-hydrogen bonds or add across carbon-carbon double bonds [4].
Recent developments in Photoredox-Catalyzed Cyclopropanation have emerged as mild alternatives for accessing strained bicyclic systems [6] [7]. These methodologies utilize visible light photoredox catalysts to generate radical intermediates that undergo cyclization to form the three-membered ring [6]. Ruthenium and iridium polypyridyl complexes serve as effective photocatalysts under ambient conditions [6].
The Corey-Chaykovsky Reaction provides an alternative approach through ylide-mediated cyclopropanation [1]. This methodology involves the reaction of stabilized sulfur ylides with carbonyl compounds to generate cyclopropanes bearing adjacent functional groups [1]. While yields are typically moderate (50-80%), the method offers advantages in terms of substrate accessibility and functional group tolerance [1].
Kulinkovich Cyclopropanation represents an organometallic approach that converts esters and carboxylic acids directly into cyclopropanols [1]. This titanium-mediated reaction proceeds through metallacyclopentane intermediates and offers high stereoselectivity for the formation of trans-disubstituted cyclopropanes [1]. The method is particularly valuable for constructing hydroxylated bicyclic systems that can serve as precursors to the target oxabicyclic framework [1].
The introduction of the methanesulfonyl chloride functionality represents a critical synthetic transformation that determines the overall efficiency of the synthetic route [8] [9]. Traditional approaches to sulfonyl chloride formation involve two primary strategies: direct chlorosulfonation of aromatic systems and conversion of sulfonic acids to their corresponding chlorides [8].
Direct Chlorosulfonation using chlorosulfonic acid represents the most straightforward approach for introducing sulfonyl chloride groups [10] [11]. The reaction proceeds through electrophilic aromatic substitution, with chlorosulfonic acid serving as both the sulfonating and chlorinating agent [10]. Reaction conditions typically require temperatures of 70-80°C with reaction times ranging from 2-24 hours [10]. The use of excess chlorosulfonic acid (1.5-2.0 equivalents) is often necessary to drive the reaction to completion [10].
Mechanistic studies have revealed that the reaction proceeds through initial sulfonation to form the corresponding sulfonic acid, followed by in situ chlorination [8]. The reversible nature of the sulfonation step allows for equilibrium-controlled product formation [8]. Temperature control is critical, as excessive heating can lead to decomposition of the sulfonyl chloride product [10].
Indirect Chlorination Methods involve the conversion of preformed sulfonic acids to sulfonyl chlorides using various chlorinating agents [12] [13]. Thionyl chloride remains the most commonly employed reagent, typically requiring elevated temperatures (100-150°C) and extended reaction times [12]. Phosphorus pentachloride offers an alternative but requires harsh conditions and generates corrosive byproducts [12].
Recent developments have focused on milder chlorinating agents that operate under more favorable conditions [12]. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) has emerged as an effective reagent for converting sulfonic acids to sulfonyl chlorides under neutral conditions in refluxing acetone [12]. This methodology offers significant advantages in terms of functional group tolerance and reduced formation of corrosive byproducts [12].
Continuous Flow Chlorosulfonation represents a modern approach that addresses many limitations of traditional batch processes [14] [15]. Flow chemistry enables precise control over reaction parameters, including temperature, residence time, and reagent stoichiometry [14]. Optimized flow conditions typically employ acetonitrile as solvent with 2.5 equivalents of chlorosulfonic acid at temperatures of 40-60°C [14].
The advantages of flow processing include enhanced heat and mass transfer, improved safety through reduced inventory of hazardous reagents, and the ability to achieve very short residence times (0.02-0.1 hours) [14] [15]. These conditions result in significantly improved yields (90-98%) compared to traditional batch processes [14].
Oxidative Chlorosulfonation of thiol precursors offers an alternative route that avoids the use of chlorosulfonic acid [13]. This methodology employs sodium chlorite as an oxidizing agent to convert thiols, disulfides, and related sulfur compounds directly to sulfonyl chlorides [13]. The reaction proceeds under mild conditions with yields typically ranging from 70-96% [13].
Transition metal catalysis has revolutionized the construction of complex bicyclic systems through annulation processes that form multiple bonds in a single operation [16] [17]. These methodologies offer significant advantages in terms of atom economy, step economy, and the ability to construct multiple stereocenters simultaneously [17].
Palladium-Catalyzed Annulation strategies have proven particularly effective for accessing oxabicyclic frameworks [18] [19]. These reactions typically proceed through oxidative addition of aryl halides to palladium(0) complexes, followed by migratory insertion and cyclization steps [18]. The versatility of palladium catalysis enables the use of diverse coupling partners, including allenes, dienes, and strained alkenes [19].
Recent developments in palladium-catalyzed cyclic allene annulations have demonstrated the ability to construct complex polycyclic systems through strain-driven reactivity [19]. These reactions proceed under mild conditions (25-100°C) with excellent yields (75-95%) when optimized ligand systems such as BINAP or Xantphos are employed [19]. The key mechanistic feature involves migratory insertion of the strained allene into the palladium-carbon bond, followed by cyclization to form the bicyclic product [19].
Rhodium-Catalyzed Processes offer complementary reactivity patterns, particularly for carbon-hydrogen bond activation and subsequent annulation [20]. Pentamethylcyclopentadienyl rhodium complexes have proven especially effective for these transformations [20]. The reactions typically require elevated temperatures (50-120°C) but provide excellent regioselectivity and functional group tolerance [20].
The mechanism involves initial coordination of the substrate to the rhodium center, followed by carbon-hydrogen bond cleavage through a concerted metalation-deprotonation pathway [20]. Subsequent coordination and insertion of the unsaturated coupling partner leads to metallacycle formation, which undergoes reductive elimination to provide the annulated product [20].
Iridium-Catalyzed Asymmetric Annulations have emerged as powerful tools for constructing enantioenriched bicyclic systems [6]. These reactions utilize chiral iridium complexes, often in combination with photoredox activation, to achieve high levels of stereoinduction [6]. Typical conditions involve temperatures of 25-80°C with yields ranging from 65-85% [6].
Ruthenium-Mediated Transformations have found application in both thermal and photochemical annulation processes [21]. Ruthenium bipyridyl complexes serve as effective photoredox catalysts for visible light-promoted cyclizations [21]. These reactions proceed under ambient conditions and offer excellent functional group tolerance [21].
Cobalt-Catalyzed Annulations represent an emerging area with significant potential for sustainable synthesis [20]. Cobalt complexes bearing pentamethylcyclopentadienyl ligands have demonstrated effectiveness in carbon-hydrogen activation and subsequent annulation reactions [20]. These systems operate at moderate temperatures (60-140°C) and provide yields comparable to precious metal catalysts [20].
Photoredox catalysis has emerged as a transformative methodology for accessing complex bicyclic architectures under mild, environmentally benign conditions [6] [21] [7]. This approach harnesses visible light to drive single-electron transfer processes that enable previously inaccessible bond-forming reactions [6].
Fundamental Principles of photoredox catalysis involve the excitation of transition metal complexes or organic chromophores with visible light to generate long-lived excited states capable of participating in single-electron transfer reactions [21]. The most commonly employed photocatalysts are ruthenium and iridium polypyridyl complexes, which exhibit favorable photophysical properties including long excited-state lifetimes and appropriate redox potentials [21].
Upon photoexcitation, these catalysts can function as both oxidants and reductants within a single catalytic cycle [21]. The photoexcited state typically undergoes either oxidative or reductive quenching with organic substrates, generating radical intermediates that participate in subsequent bond-forming processes [21].
Cycloaddition Reactions represent a major application area for photoredox catalysis in bicyclic system construction [7] [22]. Recent advances have demonstrated the synthesis of 2-oxabicyclo[2.1.1]hexanes through photocatalytic strain-release cycloaddition between bicyclo[1.1.0]butanes and aldehydes [22]. These reactions proceed through initial single-electron reduction of the bicyclobutane substrate, followed by radical addition to the carbonyl partner [22].
The reaction typically employs ruthenium or iridium photocatalysts under blue LED irradiation at room temperature [22]. Cobalt co-catalysts have been found to enhance reaction efficiency through secondary catalytic cycles [22]. Optimized conditions provide yields ranging from 60-85% with excellent functional group tolerance [22].
Radical Cyclization Processes mediated by photoredox catalysis offer efficient routes to complex polycyclic systems [23]. These reactions involve the generation of carbon-centered radicals through single-electron transfer, followed by intramolecular cyclization onto pendant unsaturated systems [23]. The methodology has proven particularly effective for constructing bicyclic systems containing nitrogen heteroatoms [23].
Dual Catalysis Systems combining photoredox and transition metal catalysis have unlocked new reactivity patterns for bicyclic synthesis [24] [25]. These approaches typically involve a photoredox catalyst that generates reactive intermediates through single-electron transfer, coupled with a transition metal catalyst that facilitates subsequent bond-forming processes [24].
Nickel-photoredox dual catalysis has proven particularly effective for carbon-oxygen bond formation in bicyclic systems [24]. The photoredox catalyst generates alkyl radicals from organic halides, which then participate in nickel-catalyzed cross-coupling reactions [24]. This approach enables the formation of challenging carbon-oxygen bonds under mild conditions [24].
Mechanistic Insights from recent studies have revealed the importance of catalyst design and reaction optimization for achieving high efficiency in photoredox-mediated bicyclic synthesis [7]. Quantum yield measurements and transient absorption spectroscopy have provided detailed understanding of the elementary steps involved in these transformations [7].